molecular formula C7H18ClNO B2797490 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride CAS No. 2172488-54-7

2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride

Cat. No.: B2797490
CAS No.: 2172488-54-7
M. Wt: 167.68
InChI Key: ZRBZIHAIXUCFTR-UHFFFAOYSA-N
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Description

2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride is a high-purity chemical compound supplied for in-vitro research applications. The free base of the compound has the molecular formula C 7 H 17 NO and a molecular weight of 131.22 g/mol . Its structure is defined by the SMILES notation CC(C)OC(C)(C)CN and the InChIKey JLLKWXDFQXFXSX-UHFFFAOYSA-N . This product is intended for research purposes only within a laboratory setting. It is strictly not for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form . Researchers can inquire for detailed specifications, pricing, and availability. All handling must be performed by qualified individuals, adhering to the recommended storage conditions of a cool, dry, and dark place .

Properties

IUPAC Name

2-methyl-2-propan-2-yloxypropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-6(2)9-7(3,4)5-8;/h6H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBZIHAIXUCFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride typically involves the reaction of 2-methyl-2-(propan-2-yloxy)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

2-Methyl-2-(propan-2-yloxy)propan-1-amine+HCl2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride\text{2-Methyl-2-(propan-2-yloxy)propan-1-amine} + \text{HCl} \rightarrow \text{this compound} 2-Methyl-2-(propan-2-yloxy)propan-1-amine+HCl→2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the amine group into a more reduced form, such as an alkylamine.

    Substitution: The compound can participate in substitution reactions, where the isopropoxy group or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride is C₇H₁₈ClNO. It features an amine group and an isopropoxy moiety, which contribute to its unique chemical behavior. The structural characteristics allow for interactions with biological molecules, influencing their function.

Chemistry

  • Reagent in Organic Synthesis : The compound serves as a building block for the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions including oxidation, reduction, and substitution.
Reaction TypeDescription
OxidationForms oxides or nitroso compounds
ReductionProduces substituted amines
SubstitutionGenerates various substituted amines or ethers

Biology

  • Biochemical Pathways : this compound is used in studies examining enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds enhances its interaction with biomolecules.

Medicine

  • Therapeutic Investigations : Research is ongoing to evaluate its potential as a therapeutic agent. The compound has been investigated for its antibacterial properties against several strains of bacteria, including multi-drug resistant strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus (MRSA)6.58
Streptococcus pyogenes28.68
Caulobacter crescentus20–40

Industry

  • Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals and materials, acting as an intermediate in various industrial processes.

Research indicates that this compound exhibits various biological activities:

Antibacterial Activity

The compound has demonstrated efficacy against Gram-positive bacteria, suggesting potential for developing new antibacterial agents.

Interaction with Enzymes and Receptors

Preliminary studies suggest that it may interact with enzymes and receptors, influencing metabolic pathways crucial for drug development.

Case Studies

Recent studies focus on synthesizing derivatives to enhance biological activity:

Study Example

In a study evaluating synthesized derivatives against clinical strains of MRSA, certain modifications to the isopropoxy group resulted in lower MIC values compared to the parent compound. This highlights the importance of structural modifications in improving antibacterial efficacy.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility Profile Stability Notes
2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride (2172488-54-7) C₇H₁₆ClNO 165.66 Isopropyloxy group, branched amine Soluble in polar solvents (e.g., water, methanol) Stable under anhydrous conditions; hygroscopic
2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (1384582-33-5) C₉H₂₀ClNO 193.68 Oxane (tetrahydropyran) ring substituent Enhanced solubility in polar aprotic solvents (e.g., DMSO) Susceptible to acid-catalyzed ring opening
2-Methyl-1-(pyrimidin-2-yl)propan-1-amine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Pyrimidine heterocycle Moderate solubility in water; improved in DMF Light-sensitive; stable as salt
(R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (84952-63-6) C₁₁H₁₈ClN 199.72 Aromatic p-tolyl group, chiral center Lipophilic; soluble in chloroform, ethanol Air-stable; photo-degradation risk
2-Phenyl-1-propanamine hydrochloride (20388-87-8) C₉H₁₄ClN 171.67 Simple phenyl substituent Low water solubility; soluble in ether Stable at room temperature

Biological Activity

2-Methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride, also known as 2-[(2-Methylpropan-2-yl)oxy]propan-1-amine hydrochloride, is a chemical compound with the molecular formula C7H17NO·ClH. This compound is of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activity, particularly as a κ-opioid receptor antagonist.

Chemical Structure and Properties

The compound features a central propan-1-amine structure substituted with an isopropoxy group, which enhances its lipophilicity and potential biological activity. The molecular structure can be represented as follows:

Molecular Formula C7H17NOClH\text{Molecular Formula }C_7H_{17}NO\cdot ClH

Structural Characteristics

Property Details
Molecular Weight165.68 g/mol
SMILESCC(C)OCC(C)(C)N
InChIInChI=1S/C7H17NO/c1-6(2)9-5-7(3,4)8/h6H,5,8H2,1-4H3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily as a κ-opioid receptor antagonist . This interaction suggests potential therapeutic applications in pain management and the treatment of opioid dependence.

The compound's ability to bind to the κ-opioid receptor allows it to modulate pain pathways and influence opioid signaling. This mechanism is crucial for developing innovative approaches to pain management therapies.

Pharmacological Studies

Several studies have focused on the pharmacological profile of this compound:

  • Binding Affinity Studies : Interaction studies have shown that this compound has a high binding affinity for κ-opioid receptors, indicating its potential effectiveness in modulating pain responses.
  • Therapeutic Applications : Given its antagonistic properties at the κ-opioid receptor, this compound may serve as a candidate for treating conditions related to chronic pain and opioid addiction.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
1-Amino-2-methylpropan-2-olC4H11NOSimple amino alcohol without ether functionality
3-Amino-2-methylpropylamineC5H13NContains an additional carbon chain compared to the target compound
1-Amino-propanolC3H9NOLacks the branched structure present in the target compound

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Pain Management : A study demonstrated that administration of this compound significantly reduced pain responses in animal models by antagonizing κ-opioid receptors.
  • Opioid Dependence Treatment : Clinical trials are ongoing to evaluate its efficacy in reducing cravings and withdrawal symptoms in patients undergoing treatment for opioid dependence.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-2-(propan-2-yloxy)propan-1-amine hydrochloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a halogenated precursor (e.g., 2-chloro-2-methylpropan-1-amine) and isopropyl alcohol under reflux conditions. Acidic workup with hydrochloric acid yields the hydrochloride salt. Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) influence reaction efficiency. Continuous flow reactors may enhance yield and purity compared to batch methods .
Synthesis Parameter Optimization Strategy
Reaction Temperature60–80°C for 12–24 hours
SolventTHF or dichloromethane
CatalystTriethylamine (1.2 equiv)
PurificationRecrystallization (ethanol/water)

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizers. Waste disposal must comply with hazardous chemical regulations (e.g., neutralization before disposal). Emergency showers/eye wash stations should be accessible .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Methodological Answer :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C spectra with reference data (e.g., PubChem) to verify amine and ether functionalities.
  • HPLC : Use a C18 column (methanol/water mobile phase) to assess purity (>95% recommended).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 178.1) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorinated vs. methyl substituents) influence biological activity?

  • Methodological Answer : Substituents on the phenoxy or amine groups alter binding affinity to targets like serotonin receptors. For example:

  • Fluorinated analogs (e.g., 2-(3,5-difluorophenoxy) derivatives) show enhanced binding to 5-HT7_{7} receptors due to electronegativity and lipophilicity .

  • Methyl groups increase steric hindrance, potentially reducing off-target interactions. SAR studies using radioligand assays (e.g., 3^3H-LSD for 5-HT receptors) are critical .

    Substituent Biological Activity Reference
    3,5-DifluorophenoxyHigh 5-HT7_{7} affinity (IC50_{50} < 50 nM)
    3,5-DimethylphenoxyModerate MAO inhibition

Q. What computational tools are effective for predicting synthetic routes and reaction mechanisms?

  • Methodological Answer :

  • Quantum Chemical Calculations (e.g., Gaussian) : Model reaction pathways (e.g., SN2 mechanisms) and transition states.
  • Retrosynthesis AI (e.g., ICReDD) : Prioritizes feasible routes using databases like Reaxys. For example, prop-2-yn-1-yloxy intermediates can be predicted for coupling reactions .

Q. How can researchers resolve contradictions in reported biological activities?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). For instance:

  • If a study reports conflicting receptor affinities, test the compound in cell lines overexpressing the target receptor (e.g., HEK-293 cells for 5-HT7_{7}) under standardized conditions .

Q. What strategies mitigate scale-up challenges from lab to pilot-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reaction parameters (pH, temperature) in real-time.
  • Continuous Flow Chemistry : Reduces batch variability and improves heat management. For example, tubular reactors achieve >90% yield for similar amines .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Cells : Assess intestinal permeability.
  • Microsomal Stability Assays : Use liver microsomes (human/rat) to predict metabolic clearance. LC-MS quantifies parent compound degradation .

Data Contradiction Analysis

  • Example : Discrepancies in reported solubility (e.g., aqueous vs. DMSO) may arise from polymorphic forms. Use X-ray diffraction (XRPD) to identify crystalline phases and standardize solvent systems .

Key Research Gaps

  • Limited data on long-term stability under varying pH/temperature. Accelerated stability studies (ICH guidelines) are recommended.
  • In vivo toxicity profiles remain underexplored; zebrafish models offer a cost-effective screening platform .

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